Corosolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diabetes and Glucose Metabolism

Corosolic acid has been studied for its potential effects on blood sugar control. Some studies suggest that corosolic acid may improve insulin sensitivity and glucose uptake in cells [1]. Other studies have looked at the effects of corosolic acid on gluconeogenesis, the process by which the liver produces glucose [2]. These studies have yielded promising results, but more research is needed to confirm the effectiveness of corosolic acid for managing diabetes in humans.

Other Potential Applications

- A study on mice suggests corosolic acid may have anti-obesity effects [3]. ([ResearchGate])()

- Studies have shown anti-inflammatory properties of corosolic acid [4]. ())

- In silico studies suggest corosolic acid may have applications in cancer research, but further investigation is needed [5]. ([Emerald Insight])()

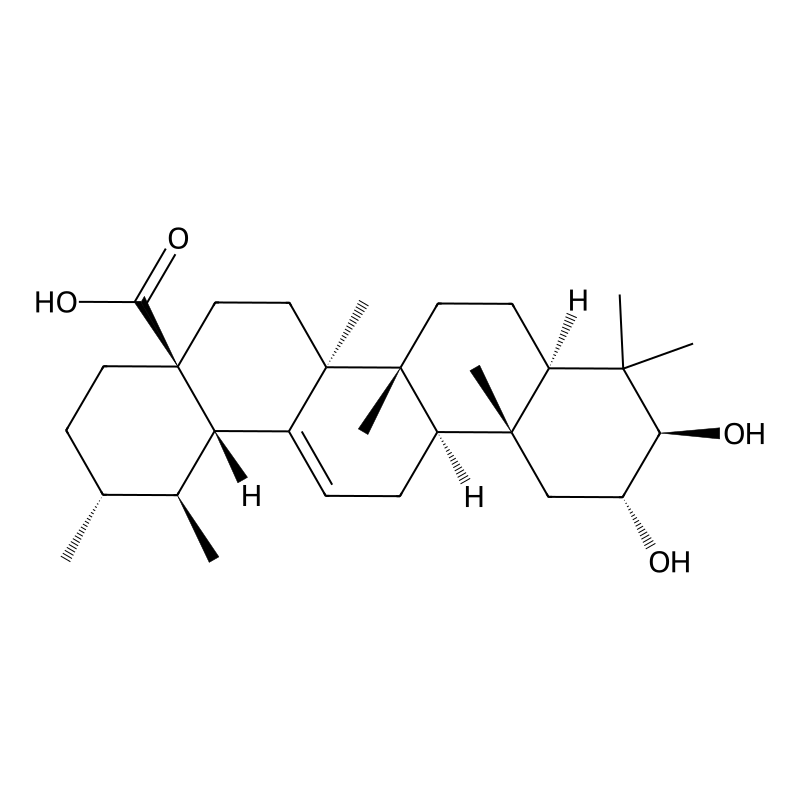

Corosolic acid, also referred to as 2α-hydroxyursolic acid, has the molecular formula C₃₀H₄₈O₄ and a molecular weight of approximately 472.70 g/mol. Its structure is characterized by a hydroxyl group at the 2α position, distinguishing it from its structural analog, ursolic acid . This compound is recognized for its role as a "phyto-insulin," attributed to its ability to enhance insulin sensitivity and glucose uptake in cells .

Research suggests corosolic acid might influence blood sugar control through several mechanisms. It might act as an insulin sensitizer, enhancing the body's ability to utilize insulin for glucose uptake into cells [, ]. Additionally, it might inhibit enzymes involved in glucose production in the liver (gluconeogenesis) []. Studies also suggest corosolic acid might influence fat metabolism, potentially contributing to its anti-obesity effects []. However, more research is needed to fully understand its mechanism of action.

Corosolic acid exhibits a wide range of biological activities:

- Anti-Diabetic Effects: It enhances glucose uptake and insulin sensitivity while inhibiting gluconeogenesis .

- Anti-Inflammatory Properties: The compound has been shown to reduce inflammation by modulating signaling pathways associated with inflammatory responses .

- Anticancer Activity: Corosolic acid demonstrates cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. It acts by inducing apoptosis and inhibiting tumor growth through multiple signaling pathways .

- Anti-Hyperlipidemic Effects: It helps in managing lipid levels in the body, contributing to cardiovascular health .

Corosolic acid can be synthesized through several methods:

- Extraction from Natural Sources: Primarily isolated from the leaves of Lagerstroemia speciosa.

- Partial Synthesis: Starting from ursolic acid, corosolic acid can be synthesized using a three-step process involving acetylation and other chemical modifications .

- Chemical Derivatization: This involves modifying corosolic acid to create derivatives with enhanced biological activity or solubility for pharmaceutical applications .

Corosolic acid has various applications in medicine and health:

- Diabetes Management: Used as a dietary supplement for improving glycemic control.

- Cancer Therapy: Investigated for its potential use in combination therapies for cancer treatment due to its synergistic effects with other chemotherapeutic agents .

- Weight Management: Explored for its anti-obesity effects by enhancing metabolic processes and reducing fat accumulation .

Research indicates that corosolic acid interacts with several biological pathways:

- Insulin Signaling Pathway: Enhances insulin receptor activity and promotes GLUT4 translocation in muscle cells, facilitating glucose uptake .

- Inflammatory Pathways: Modulates nuclear factor kappa-B (NF-κB) and other inflammatory mediators, reducing chronic inflammation .

- Cancer Cell Signaling: Influences pathways such as phosphatidylinositol 3 kinase/protein kinase B (PI3K/Akt) and Wnt/β-catenin, affecting cell proliferation and survival mechanisms in tumors .

Corosolic acid shares structural similarities with several other triterpenoids. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ursolic Acid | Similar backbone | Anti-inflammatory, anti-cancer |

| Oleanolic Acid | Similar backbone | Hepatoprotective, anti-inflammatory |

| Maslinic Acid | Similar backbone | Antioxidant, anti-inflammatory |

| Asiatic Acid | Similar backbone | Wound healing, anti-inflammatory |

| Betulinic Acid | Similar backbone | Antiviral, anticancer |

Corosolic acid is unique due to its specific hydroxyl substitution at the 2α position, which contributes to its distinct biological activities compared to these similar compounds. Its multifaceted role in diabetes management and cancer therapy sets it apart in pharmacological research.

Corosolic acid represents a significant pentacyclic triterpene compound with substantial therapeutic potential, primarily sourced from plants within the genus Lagerstroemia, particularly Lagerstroemia speciosa L. This species, commonly known as Banaba in the Philippines, serves as the most extensively studied and commercially important source of corosolic acid globally [1] [2].

Lagerstroemia speciosa, belonging to the family Lythraceae, demonstrates remarkable consistency in corosolic acid production across its natural range. The species originates from Asian tropical regions and maintains a broad distribution across India, Sri Lanka, Malaysia, the Philippines, and Vietnam [3]. Research has established that Lagerstroemia speciosa leaves contain corosolic acid concentrations ranging from 0.31 to 0.88 percent by weight, with methanol extracts achieving concentrations up to 11.3 milligrams per 100 milligrams of extract [2] [4].

Interestingly, recent investigations have revealed that other Lagerstroemia species demonstrate even higher corosolic acid concentrations than the traditionally utilized Lagerstroemia speciosa. Lagerstroemia macrocarpa and Lagerstroemia loudonii have been documented to contain significantly higher amounts of corosolic acid in their mature leaves compared to Lagerstroemia speciosa [5]. This finding suggests substantial potential for diversifying commercial sources of corosolic acid within the Lagerstroemia genus.

The biosynthetic capacity for corosolic acid production within Lagerstroemia species exhibits considerable variation based on plant maturity and tissue type. Mature leaves consistently demonstrate the highest corosolic acid content, with concentrations reaching 0.89 percent in some specimens [6]. Red or senescent leaves of Lagerstroemia speciosa show particularly elevated corosolic acid levels, attributed to the correlation between corosolic acid content and cyanidin 3-O-glucoside accumulation [6].

Secondary Plant Reservoirs: Distribution in Rosaceae and Myrtaceae Families

Beyond the primary Lagerstroemia sources, corosolic acid demonstrates widespread occurrence across multiple plant families, with particularly notable concentrations in members of Rosaceae and Myrtaceae families. This broader distribution pattern suggests evolutionary conservation of the biosynthetic pathways responsible for corosolic acid production [7].

Within the Rosaceae family, corosolic acid has been identified in numerous species with varying concentrations. Eriobotrya japonica, commonly known as loquat, represents one of the most significant secondary sources, with corosolic acid originally isolated from its leaves [8] [9]. Rosa laevigata, another Rosaceae member, has been documented to contain corosolic acid alongside other structurally related pentacyclic triterpenes [10]. Apple species (Malus domestica) demonstrate quantifiable corosolic acid concentrations, with apple peel containing 0.47 to 1.03 milligrams per gram and apple flesh containing 0.12 to 0.33 milligrams per gram [11].

Crataegus pinnatifida, a member of Rosaceae, holds historical significance as one of the earliest documented sources of corosolic acid isolation from fruit tissues [12]. The distribution of corosolic acid across Rosaceae species suggests a family-wide capacity for triterpene biosynthesis, with Rosaceae representing 16 species among the 40 documented corosolic acid-containing plant species [7].

The Myrtaceae family demonstrates equally impressive corosolic acid distribution, with multiple genera containing quantifiable amounts. Psidium guajava (guava) leaves contain approximately 0.319 percent corosolic acid, with hydrochloric acid hydrolysis increasing the content to 1.54 percent, representing an increase of more than 48.6 percent [12]. Callistemon lanceolatus shows the highest corosolic acid content among surveyed Myrtaceae members at 0.367 percent [13].

Other notable Myrtaceae sources include Melaleuca leucadendron with 0.187 percent corosolic acid content, Eucalyptus globulus containing 0.071 percent, and Syzygium cumini with 0.082 percent corosolic acid [13]. The widespread occurrence across Myrtaceae genera indicates family-level conservation of triterpene biosynthetic machinery.

Ecological Factors Influencing Biosynthetic Accumulation

Environmental conditions significantly influence corosolic acid biosynthesis and accumulation in plant tissues, with multiple ecological factors demonstrating measurable effects on compound concentration. Understanding these environmental dependencies provides crucial insights for optimizing natural production and establishing cultivation protocols for corosolic acid-rich plant materials.

Altitude represents a complex environmental factor with species-dependent effects on corosolic acid accumulation. Research examining altitudinal gradients has demonstrated that metabolic profiles of plants, including triterpene content, respond variably to elevation changes [14]. Some species show decreased triterpene concentrations at higher altitudes, while others maintain or increase production, suggesting species-specific adaptive responses to altitude-related environmental stresses.

Temperature conditions exert significant influence on corosolic acid biosynthesis, with higher temperatures generally associated with reduced compound accumulation. This relationship reflects the temperature sensitivity of cytochrome P450 enzymes involved in triterpene modification pathways [14]. Heat stress conditions can reduce the activity of key biosynthetic enzymes, particularly those responsible for the final hydroxylation steps in corosolic acid production.

Light intensity and ultraviolet radiation exposure demonstrate complex interactions with corosolic acid production. Increased ultraviolet stress may enhance biosynthesis as part of plant photoprotective responses, with triterpenes serving dual roles as structural components and stress-response molecules [14]. The correlation between solar radiation exposure and triterpene accumulation suggests that controlled light conditions could optimize corosolic acid production in cultivation systems.

Precipitation patterns and water availability significantly affect triterpene biosynthetic pathways. Moderate precipitation levels appear optimal for corosolic acid accumulation, with both drought stress and excessive moisture potentially disrupting normal biosynthetic processes [14]. Water stress conditions can redirect metabolic resources away from triterpene production toward more immediate survival mechanisms.

Soil composition, particularly nutrient availability, influences corosolic acid production through effects on plant metabolism. Nitrogen and phosphorus availability directly impact the mevalonic acid pathway that supplies precursors for triterpene biosynthesis [15]. Soil microbiome composition also affects plant secondary metabolite production through complex plant-microbe interactions.

Plant age and tissue maturity represent critical factors in corosolic acid accumulation. Mature leaves consistently demonstrate higher corosolic acid content compared to young tissues, reflecting the increased expression of cytochrome P450 hydroxylases responsible for the final biosynthetic step [6]. This age-related accumulation pattern suggests that corosolic acid serves roles beyond immediate metabolic needs, potentially functioning in plant defense or structural maintenance.

Co-occurring Phytoconstituents and Synergistic Interactions

Corosolic acid rarely occurs in isolation within plant tissues, instead forming part of complex phytochemical matrices that include structurally related compounds and functionally complementary molecules. These co-occurring phytoconstituents frequently demonstrate synergistic interactions that enhance the overall biological activity of plant extracts containing corosolic acid.

Lagertannins, particularly lagerstroemin, represent the most significant co-occurring compounds in Lagerstroemia speciosa tissues. These ellagitannin compounds demonstrate synergistic effects with corosolic acid in glucose metabolism regulation, with combined treatments showing enhanced glucose uptake and superior alpha-glucosidase inhibition compared to individual compounds [4] [16]. The interaction between lagertannins and corosolic acid appears to involve complementary enzyme inhibition mechanisms and enhanced cellular uptake.

Ellagic acid, a prominent ellagitannin derivative, co-occurs with corosolic acid in multiple plant species and demonstrates significant synergistic antioxidant and anti-inflammatory activities [16]. The combination of ellagic acid and corosolic acid provides enhanced protection against oxidative stress while maintaining the individual compounds' distinct therapeutic properties. This synergy appears particularly relevant in hepatoprotective applications.

Structurally related pentacyclic triterpenes frequently co-occur with corosolic acid, creating complex triterpene profiles within plant tissues. Maslinic acid, ursolic acid, and oleanolic acid demonstrate complementary activities with corosolic acid, particularly in metabolic regulation and anti-inflammatory responses [17] [16]. The shared biosynthetic pathways for these triterpenes result in coordinate regulation of their production, with environmental factors affecting the entire triterpene profile simultaneously.

Ursolic acid, as a direct precursor to corosolic acid in the biosynthetic pathway, demonstrates particularly close structural and functional relationships [18]. The conversion of ursolic acid to corosolic acid through cytochrome P450-mediated hydroxylation represents the final step in corosolic acid biosynthesis, resulting in frequent co-occurrence of these compounds in plant tissues.

Phenolic acids, including gallic acid and caffeic acid, provide antioxidant protection for corosolic acid within plant tissues and demonstrate enhanced anti-inflammatory responses when combined with triterpenes [17]. These phenolic compounds may stabilize corosolic acid during storage and processing while contributing complementary bioactivities.

Flavonoids such as quercetin and rutin demonstrate synergistic interactions with corosolic acid through flavonoid-triterpene molecular interactions that enhance bioavailability and therapeutic efficacy [17]. The presence of flavonoid glycosides may improve the stability and absorption characteristics of corosolic acid in biological systems.

The synergistic interactions between corosolic acid and co-occurring phytoconstituents have been demonstrated in antimicrobial applications, where corosolic acid enhanced the antibacterial activity of cefotaxime against Staphylococcus aureus strains, showing synergistic effects and improved dose reduction indices [19]. This antimicrobial synergy extends beyond individual compound activities, suggesting complex molecular interactions that enhance therapeutic potential.

The mevalonate pathway serves as the fundamental biosynthetic route providing essential precursors for corosolic acid synthesis. This ancient metabolic pathway, also known as the isoprenoid pathway or hydroxy-methylglutaryl coenzyme A reductase pathway, is present in eukaryotes, archaea, and some bacteria [3]. The pathway begins with acetyl coenzyme A as the sole carbon feedstock and produces two five-carbon building blocks: isopentenyl pyrophosphate and dimethylallyl pyrophosphate [3].

Upper Mevalonate Pathway

The initial phase of the mevalonate pathway involves three critical enzymatic steps. The first condensation reaction combines two acetyl coenzyme A molecules to yield acetoacetyl coenzyme A, followed by a second condensation to form hydroxy-methylglutaryl coenzyme A [3]. The rate-limiting step occurs through hydroxy-methylglutaryl coenzyme A reductase, which catalyzes the conversion of hydroxy-methylglutaryl coenzyme A to mevalonate using reduced nicotinamide adenine dinucleotide phosphate as a cofactor [4] [5].

This reduction reaction represents a four-electron oxidoreduction process that is extensively regulated at transcriptional, translational, and post-translational levels [5]. The enzyme localizes to the endoplasmic reticulum membrane and exhibits remarkable regulatory complexity, responding to sterol and non-sterol end-products of mevalonate metabolism [4]. Feedback inhibition mechanisms ensure tight control over carbon flux into the isoprenoid biosynthetic network.

Lower Mevalonate Pathway Diversification

The lower mevalonate pathway converts mevalonate into the universal five-carbon precursors through sequential phosphorylation and decarboxylation reactions [3]. Mevalonate kinase catalyzes the first phosphorylation to produce mevalonate 5-phosphate, followed by phosphomevalonate kinase activity yielding mevalonate 5-diphosphate [3]. The final step involves mevalonate diphosphate decarboxylase, which removes the carboxyl group to form isopentenyl diphosphate [3].

Isopentenyl diphosphate isomerase catalyzes the reversible isomerization between isopentenyl diphosphate and dimethylallyl diphosphate, establishing the equilibrium between these fundamental building blocks [3]. This isomerization reaction utilizes a divalent metal cation cofactor and represents a critical branch point determining the availability of starter and extender units for downstream terpene synthesis [2].

Farnesyl Diphosphate Formation

Farnesyl diphosphate synthase represents a key regulatory enzyme controlling the flow of precursors toward triterpene biosynthesis [6] [7]. This enzyme catalyzes the sequential head-to-tail condensation of dimethylallyl diphosphate with two isopentenyl diphosphate molecules to produce the fifteen-carbon farnesyl diphosphate [6]. The reaction proceeds through a homodimeric enzyme structure containing conserved aspartate-rich motifs that coordinate substrate binding and catalysis [6].

The enzyme exhibits remarkable product specificity determined by amino acid residues at positions four and five before the first aspartate-rich motif [6]. This specificity mechanism ensures proper chain length determination and prevents formation of alternative isoprenoid products. Expression of farnesyl diphosphate synthase responds to developmental cues and environmental stimuli, particularly methyl jasmonate treatment and stress conditions [7] [8].

Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

The transformation of linear 2,3-oxidosqualene into complex polycyclic triterpene structures represents one of the most sophisticated enzymatic reactions in natural product biosynthesis [2] [9]. Oxidosqualene cyclases orchestrate this remarkable cyclization process through precise control of carbocation cascade reactions that form multiple carbon-carbon bonds in a single catalytic event [10] [11].

Substrate Recognition and Binding

Oxidosqualene cyclases exhibit exquisite substrate specificity for (S)-2,3-oxidosqualene, the stereochemically defined epoxide product of squalene epoxidase [12]. The enzyme active site consists of a depression between two barrel domains, predominantly composed of acidic amino acids that stabilize the developing carbocation intermediates [9]. This active site architecture positions the substrate in a chair-boat-chair-boat conformation that closely resembles the final triterpene product [9].

The cyclization mechanism initiates through protonation-induced epoxide opening, generating a tertiary carbocation at carbon-3 of the substrate [11] [13]. This initial cation formation triggers a concerted cascade of 1,2-hydride shifts and Wagner-Meerwein rearrangements that propagate along the polyene chain [10]. The stereochemistry of these rearrangements is precisely controlled by enzyme-substrate interactions that constrain molecular motion and orientation [10].

Alpha-Amyrin Synthase Catalysis

For corosolic acid biosynthesis, α-amyrin synthase represents the specific oxidosqualene cyclase responsible for forming the ursane-type triterpene skeleton [1] [14]. This enzyme catalyzes the cyclization of 2,3-oxidosqualene through a complex series of ring closures and rearrangements that ultimately produce α-amyrin bearing the characteristic pentacyclic structure [15]. The cyclization proceeds through protosteryl cation intermediates that undergo specific rearrangements to achieve the ursane configuration [10].

The enzyme mechanism involves multiple conformational changes that guide substrate folding and product formation [16]. Crystal structure analyses and homology modeling studies have revealed conserved structural elements that determine product specificity [10]. Critical amino acid residues within the active site cavity control the trajectory of carbocation migration and the timing of terminating deprotonation reactions [15].

Evolutionary Relationships and Diversity

Oxidosqualene cyclases represent an ancient enzyme family with remarkable functional diversity despite shared structural features [16] [17]. Phylogenetic analyses indicate that plant oxidosqualene cyclases evolved from a common ancestor related to prokaryotic squalene-hopene cyclases [9]. The diversification of these enzymes paralleled the evolution of plant secondary metabolism, generating hundreds of distinct triterpene scaffolds [16].

Sequence comparisons reveal that relatively few amino acid changes can dramatically alter product specificity [15]. Site-directed mutagenesis studies have identified key residues responsible for controlling ring closure patterns and rearrangement sequences [11]. These findings have enabled protein engineering approaches to modify enzyme specificity and generate novel triterpene products [9].

Cytochrome P450 Oxidative Modifications

The cytochrome P450 monooxygenase superfamily provides the enzymatic machinery for introducing oxygen functional groups onto triterpene scaffolds, enabling the structural diversification required for bioactive compound formation [18] [19]. These heme-containing enzymes catalyze remarkably regio- and stereoselective oxidation reactions that transform simple triterpene backbones into complex bioactive molecules [20] [21].

CYP716A Subfamily C-28 Oxidation

The CYP716A subfamily represents the most extensively characterized group of triterpene-oxidizing cytochrome P450 enzymes [19] [22]. These enzymes catalyze a three-step oxidation sequence at the C-28 position of pentacyclic triterpenes, converting the terminal methyl group into a carboxyl group through hydroxyl and aldehyde intermediates [18] [19]. For α-amyrin substrate, this reaction sequence produces ursolic acid, the immediate precursor of corosolic acid [1].

The oxidation mechanism follows the canonical cytochrome P450 catalytic cycle, involving substrate binding, electron transfer, oxygen activation, and product formation [20]. The first electron transfer from cytochrome P450 reductase generates the ferrous-substrate complex, which then binds molecular oxygen to form the ferric-superoxide intermediate [20]. A second electron transfer produces the ferric-peroxy species that ultimately generates the reactive ferryl-oxo intermediate responsible for substrate hydroxylation [20].

Medicago truncatula CYP716A12 represents the prototype enzyme for this subfamily, exhibiting multifunctional activity toward α-amyrin, β-amyrin, and lupeol substrates [1] [19]. The enzyme catalyzes sequential oxidations with intermediate product release, allowing accumulation of erythrodiol and ursolic aldehyde intermediates [1]. Kinetic studies reveal that the second electron transfer step typically represents the rate-limiting process in the catalytic cycle [20].

CYP716C Subfamily C-2α Hydroxylation

The final step in corosolic acid biosynthesis requires C-2α hydroxylation of ursolic acid, a reaction specifically catalyzed by CYP716C subfamily enzymes [14] [23]. Avicennia marina CYP716C53 represents the most thoroughly characterized enzyme for this transformation, exhibiting selective activity toward ursolic acid and oleanolic acid substrates [23] [24]. The enzyme introduces a hydroxyl group at the C-2α position with complete stereoselectivity, producing corosolic acid and maslinic acid respectively [23].

The hydroxylation mechanism involves hydrogen atom abstraction from the C-2α position followed by oxygen rebound to form the hydroxylated product [20]. This reaction proceeds with retention of stereochemistry, consistent with the radical rebound mechanism characteristic of cytochrome P450 enzymes [20]. The enzyme exhibits remarkable regioselectivity, specifically targeting the C-2α position despite the presence of numerous other potentially reactive sites on the substrate [14].

Protein engineering studies have identified key active site residues responsible for substrate recognition and regioselectivity [1]. Substitution of cysteine 210 with serine in AmCYP716C53 significantly improves catalytic activity, presumably through better substrate positioning within the active site [1]. These findings demonstrate the potential for rational enzyme design to enhance corosolic acid production efficiency [1].

Cytochrome P450 Reductase Partnership

Cytochrome P450 enzymes require partnership with cytochrome P450 reductase for electron transfer during catalysis [1] [18]. The reductase transfers electrons from reduced nicotinamide adenine dinucleotide phosphate to the cytochrome P450 heme center through flavin adenine dinucleotide and flavin mononucleotide cofactors [18]. The efficiency of this electron transfer partnership critically determines overall catalytic activity and product formation rates [1].

Different cytochrome P450 reductase isoforms exhibit varying compatibility with specific cytochrome P450 enzymes [1]. Optimization of the reductase-to-cytochrome P450 ratio represents a crucial factor in heterologous production systems [1]. Studies using the Tsukuba system in Nicotiana benthamiana revealed that equal ratios of reductase and cytochrome P450 genes provide optimal corosolic acid production, while excess cytochrome P450 significantly reduces yields [1].

Heterologous Production in Engineered Microbial Systems

The complex biosynthetic requirements for corosolic acid production have driven development of sophisticated heterologous expression systems capable of reconstructing complete biosynthetic pathways [1] [25] [26]. These engineered platforms provide controllable environments for studying pathway enzymes and achieving scalable production of this valuable bioactive compound [27] [28].

Saccharomyces cerevisiae Platform Development

Saccharomyces cerevisiae represents the most widely utilized microbial host for triterpene production due to its native ergosterol biosynthetic pathway that provides essential precursors and cofactors [25] [26] [28]. The yeast mevalonate pathway naturally produces farnesyl diphosphate and squalene, eliminating the need for extensive pathway reconstruction [28]. Engineering strategies focus on enhancing precursor availability through overexpression of rate-limiting enzymes and optimizing heterologous enzyme expression [25] [27].

Successful corosolic acid production in yeast requires coordinated expression of α-amyrin synthase, CYP716A subfamily enzymes, CYP716C subfamily enzymes, and appropriate cytochrome P450 reductase partners [26]. The endoplasmic reticulum localization of these enzymes necessitates careful attention to membrane insertion and protein folding [27]. Codon optimization and protein engineering approaches have proven essential for achieving functional expression of plant-derived enzymes in the yeast host [27].

Metabolic engineering strategies include overexpression of hydroxymethylglutaryl coenzyme A reductase, farnesyl diphosphate synthase, and squalene synthase to enhance precursor flux [25] [27]. Additionally, supplementation with coenzyme A precursors and optimization of cultivation conditions significantly improve production yields [29] [28]. Fed-batch fermentation using ethanol as carbon source has proven particularly effective for supporting high-level triterpene accumulation [29] [30].

Nicotiana benthamiana Transient Expression

The Tsukuba system for transient expression in Nicotiana benthamiana provides an alternative platform particularly well-suited for rapid pathway testing and optimization [1] [31]. This system utilizes Agrobacterium-mediated transformation with geminiviral replication elements to achieve high-level transient protein expression [1]. The plant cellular environment provides native cofactors and membrane systems that support cytochrome P450 function [1] [31].

Corosolic acid production using this system requires careful optimization of Agrobacterium strain ratios to balance enzyme expression levels [1]. Studies demonstrate that equal ratios of biosynthetic enzymes provide optimal product formation, while excess cytochrome P450 expression reduces yields through competitive inhibition or substrate depletion [1]. The system enables production of corosolic acid at levels exceeding those found in banaba leaves, the traditional natural source [1].

Protein Engineering and Optimization

Heterologous production systems have revealed numerous bottlenecks in corosolic acid biosynthesis that can be addressed through protein engineering approaches [27]. Plant-derived enzymes often exhibit poor expression, low stability, or reduced activity when transferred to microbial hosts [27]. Rational design strategies based on structural analysis and molecular dynamics simulations have proven effective for improving enzyme performance [27].

Key optimization targets include enhancing protein solubility, improving membrane insertion efficiency, and increasing catalytic activity [27]. For cytochrome P450 enzymes, optimization of the electron transfer partnership with cytochrome P450 reductase represents a critical factor [1] [27]. Engineering approaches include fusion protein construction, co-localization strategies, and optimization of expression ratios [32] [27].

The development of AlphaFold 2 protein structure prediction capabilities has accelerated rational design efforts by providing accurate structural models for enzymes lacking experimental crystal structures [27]. These computational tools enable prediction of substrate binding sites, identification of rate-limiting steps, and design of targeted mutations to improve enzyme performance [27].

Scale-up and Process Optimization

Translation of laboratory-scale corosolic acid production to industrial levels requires comprehensive process optimization addressing multiple technical challenges [29] [33] [28]. Critical factors include optimization of cultivation conditions, feeding strategies, product recovery, and purification protocols [29] [28]. Non-invasive monitoring techniques using coherent anti-Stokes Raman scattering and second-harmonic generation microscopy enable real-time assessment of triterpene accumulation [33].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Isovaleraldehyde

Dates

2: Sivakumar G, Vail DR, Nair V, Medina-Bolivar F, Lay JO Jr. Plant-based corosolic acid: future anti-diabetic drug? Biotechnol J. 2009 Dec;4(12):1704-11. doi: 10.1002/biot.200900207. Review. PubMed PMID: 19946881.